molecular formula C10H12N4O3 B1310019 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid CAS No. 883550-13-8

3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid

Cat. No.: B1310019
CAS No.: 883550-13-8
M. Wt: 236.23 g/mol
InChI Key: LMFJKBXQEDYGOZ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-1H-1,2,4-triazole-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, forming the triazolopyrimidine core. Subsequent hydrolysis of the ester group yields the desired propionic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the triazolopyrimidine core.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The unique structure of the triazolopyrimidine core can interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethyl-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid: Lacks the oxo group at the 7-position.

    3-(2,5-Dimethyl-7-oxo-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid: Lacks the 4,7-dihydro configuration.

Uniqueness

The presence of both the oxo group at the 7-position and the 4,7-dihydro configuration in 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid makes it unique. This combination of structural features can influence its reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2,5-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-5-7(3-4-8(15)16)9(17)14-10(11-5)12-6(2)13-14/h3-4H2,1-2H3,(H,15,16)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFJKBXQEDYGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424659
Record name 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883550-13-8
Record name 3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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